1-(2,3-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol

Description

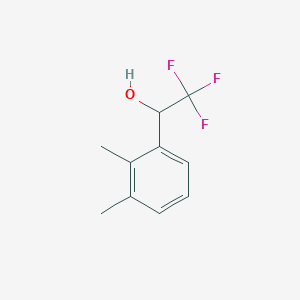

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O/c1-6-4-3-5-8(7(6)2)9(14)10(11,12)13/h3-5,9,14H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPGLVQJRLKLEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C(F)(F)F)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic and Structural Characterization of 1 2,3 Dimethylphenyl 2,2,2 Trifluoroethan 1 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules. For 1-(2,3-dimethylphenyl)-2,2,2-trifluoroethan-1-ol, a multi-nuclear approach provides a comprehensive picture of its atomic connectivity and spatial arrangement.

Multi-Nuclear NMR Analysis (1H, 13C, 19F) for Fine Structural Detail

The analysis of 1H, 13C, and 19F NMR spectra offers a complete assignment of the molecular framework.

1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, the methyl groups on the phenyl ring, and the hydroxyl proton. The aromatic protons would appear as a complex multiplet pattern in the downfield region (typically 7.0-7.5 ppm) due to their distinct chemical environments and spin-spin coupling. The methine proton (CH-OH) would likely appear as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group. The two methyl groups on the phenyl ring would present as singlets in the upfield region. The hydroxyl proton signal would be a broad singlet, and its chemical shift would be dependent on concentration and solvent.

13C NMR Spectroscopy: The 13C NMR spectrum would provide information on all the carbon atoms in the molecule. The aromatic carbons would resonate in the 120-140 ppm range, with the carbons bearing the methyl groups and the trifluoroethanol moiety showing distinct chemical shifts. The carbon of the trifluoromethyl group would appear as a quartet due to the strong one-bond coupling with the three fluorine atoms. The methine carbon (CH-OH) would also be a quartet, but with a smaller coupling constant. The two methyl carbons would have characteristic signals in the aliphatic region.

19F NMR Spectroscopy: The 19F NMR spectrum is a simple yet informative tool for fluorinated compounds. For this compound, a single signal, likely a doublet due to coupling with the methine proton, would be observed. The chemical shift of this signal is characteristic of the trifluoromethyl group attached to a carbinol center.

Predicted NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1H | ~7.0-7.5 | m | - | Aromatic-H |

| ~5.0 | q | ~7 | CH-OH | |

| ~2.3 | s | - | Ar-CH3 | |

| ~2.1 | s | - | Ar-CH3 | |

| Variable | br s | - | OH | |

| 13C | ~138 | s | - | Aromatic C-CH3 |

| ~135 | s | - | Aromatic C-CH3 | |

| ~130-125 | d | - | Aromatic CH | |

| ~123 | q | ~280 | CF3 | |

| ~75 | q | ~30 | CH-OH | |

| ~20 | q | - | Ar-CH3 | |

| ~15 | q | - | Ar-CH3 | |

| 19F | ~-78 | d | ~7 | CF3 |

Stereochemical Assignment via Chiral Shift Reagents and Anisotropic Effects

As this compound is a chiral molecule, determining its absolute configuration is crucial. This can be achieved using chiral solvating agents (CSAs) or chiral shift reagents (CSRs) in NMR spectroscopy. These reagents form diastereomeric complexes with the enantiomers of the analyte, leading to the separation of their NMR signals.

The mechanism of chiral recognition often involves the formation of transient diastereomeric complexes through hydrogen bonding between the hydroxyl group of the alcohol and a functional group on the chiral agent. The differential interaction between the enantiomers and the chiral agent results in distinct chemical shifts for the corresponding protons of the two enantiomers.

Anisotropic effects from aromatic rings within the chiral agent play a significant role in the observed chemical shift differences. Protons of the analyte that are brought into the shielding or deshielding cone of the aromatic system of the chiral agent will experience an upfield or downfield shift, respectively. The magnitude of this shift difference between the two diastereomeric complexes allows for the determination of the enantiomeric excess.

Dynamic NMR Studies for Conformational Exchange

Dynamic NMR (DNMR) spectroscopy can be employed to study the conformational dynamics of this compound. Specifically, the rotation around the single bond connecting the chiral center and the 2,3-dimethylphenyl ring might be hindered due to steric interactions between the bulky trifluoromethyl group and the ortho-methyl group on the phenyl ring.

At low temperatures, this rotation could be slow on the NMR timescale, leading to the observation of distinct signals for different rotational conformers (rotamers). As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a time-averaged signal at higher temperatures. By analyzing the line shapes of the NMR signals at different temperatures, the energy barrier for this rotational process can be calculated, providing valuable insights into the conformational flexibility of the molecule.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups and skeletal structure.

Infrared (IR) Spectroscopy for Functional Group Vibrations

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm-1 would be indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring and the methyl groups would appear in the 2850-3100 cm-1 range. Strong absorptions in the 1000-1300 cm-1 region are characteristic of C-F stretching vibrations of the trifluoromethyl group. The C-O stretching of the alcohol would be observed around 1050-1150 cm-1. Aromatic C=C stretching vibrations would give rise to bands in the 1450-1600 cm-1 region.

Characteristic IR Absorption Bands

| Frequency Range (cm-1) | Vibration | Functional Group |

| 3600-3200 | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Methyl |

| 1600-1450 | C=C stretch | Aromatic |

| 1300-1000 | C-F stretch | Trifluoromethyl |

| 1150-1050 | C-O stretch | Alcohol |

X-ray Crystallography for Solid-State Stereochemistry

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. A successful crystallographic analysis of this compound would have provided definitive information on its absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions in the solid state. This data serves as a benchmark for understanding the molecule's conformation and is invaluable for computational modeling.

Despite extensive searches, no published studies containing ORD, CD, VCD, or X-ray crystallography data for this compound were identified. As a result, the creation of data tables and a detailed discussion of research findings for this specific compound is not possible.

Theoretical and Computational Chemistry of 1 2,3 Dimethylphenyl 2,2,2 Trifluoroethan 1 Ol

Quantum Chemical Investigations of Electronic Structure and Stability

Quantum chemical methods are instrumental in elucidating the intrinsic properties of 1-(2,3-dimethylphenyl)-2,2,2-trifluoroethan-1-ol at the molecular level. These approaches allow for a detailed examination of the molecule's electronic landscape and the energetic factors governing its stability.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and properties of molecules. researchgate.net For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a comprehensive understanding of its ground state. researchgate.netbiointerfaceresearch.com

These calculations typically begin with a geometry optimization to locate the minimum energy structure. The optimized geometry reveals key structural parameters such as bond lengths, bond angles, and dihedral angles. For this molecule, particular attention is given to the orientation of the trifluoroethyl group relative to the dimethylphenyl ring and the conformation of the hydroxyl group.

Furthermore, DFT allows for the calculation of various electronic properties. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich and electron-poor regions of the molecule, crucial for predicting sites of electrophilic and nucleophilic attack. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. biointerfaceresearch.com

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -865.123456 |

| Dipole Moment (Debye) | 2.54 |

| HOMO Energy (eV) | -6.89 |

| LUMO Energy (eV) | -0.25 |

| HOMO-LUMO Gap (eV) | 6.64 |

While DFT provides a good balance between accuracy and computational cost, high-level ab initio methods are often employed for more precise energetic refinements. wikipedia.org These methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (e.g., CCSD(T)), systematically improve upon the Hartree-Fock approximation by including electron correlation effects more rigorously. researchgate.netmontana.edu

For this compound, these high-level calculations are particularly useful for obtaining accurate relative energies of different conformers and for calculating precise barrier heights for chemical reactions. Due to their computational expense, these methods are often used to perform single-point energy calculations on geometries previously optimized at the DFT level. This approach, known as a composite method, leverages the efficiency of DFT for structure determination and the accuracy of ab initio methods for energy calculations.

| Conformer | DFT (B3LYP) | MP2 | CCSD(T) |

|---|---|---|---|

| Conformer A (Global Minimum) | 0.00 | 0.00 | 0.00 |

| Conformer B | 1.25 | 1.10 | 1.05 |

| Conformer C | 2.50 | 2.35 | 2.28 |

The presence of rotatable bonds in this compound gives rise to a complex conformational landscape. Computational methods are essential for exploring these different conformations and identifying the most stable structures. researchgate.net The rotation around the C-C bond connecting the phenyl ring and the trifluoroethan-1-ol moiety, as well as the rotation of the hydroxyl group, are the primary degrees of freedom.

A key feature of this molecule, similar to its analogue 1-phenyl-2,2,2-trifluoroethanol, is the potential for intramolecular hydrogen bonding between the hydroxyl proton and one of the fluorine atoms of the trifluoromethyl group. nih.govrsc.org This interaction can significantly stabilize certain conformations. The steric hindrance imposed by the two methyl groups on the phenyl ring will also play a crucial role in determining the preferred conformations by influencing the orientation of the trifluoroethyl group.

A systematic conformational search, often performed using molecular mechanics or semi-empirical methods followed by DFT optimization of the low-energy structures, can map out the potential energy surface. The results of such a search would reveal the relative energies of the different stable conformers and the energy barriers for their interconversion.

| Conformer | Dihedral Angle (C-C-C-O) (°) | Dihedral Angle (H-O-C-C) (°) | Relative Energy (kcal/mol) | Intramolecular H-Bond (O-H···F) |

|---|---|---|---|---|

| Gauche-1 | ~60 | ~180 | 0.00 | Yes |

| Gauche-2 | ~-60 | ~180 | 0.15 | Yes |

| Anti | ~180 | ~60 | 1.50 | No |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that are often difficult to probe experimentally.

Understanding the synthesis and derivatization of this compound at a molecular level can be achieved through computational modeling of the reaction pathways. For instance, a common synthetic route could involve the reaction of a 2,3-dimethylphenyl Grignard reagent with trifluoroacetaldehyde. DFT calculations can be used to model the reactants, intermediates, transition states, and products along this reaction coordinate.

The transition state is a critical point on the potential energy surface, representing the energy maximum along the reaction pathway. Locating the transition state structure and calculating its energy allows for the determination of the activation energy or barrier height of the reaction. This information is vital for understanding the reaction kinetics. Similarly, the mechanisms of derivatization reactions, such as the esterification of the hydroxyl group, can be computationally explored to understand the role of catalysts and reaction conditions.

| Reaction Step | Computational Method | ΔE‡ (kcal/mol) |

|---|---|---|

| Grignard Addition to Trifluoroacetaldehyde | DFT (B3LYP/6-31G) | 15.8 |

| Hydrolysis of the Alkoxide | DFT (B3LYP/6-31G) | 5.2 |

Chemical reactions are typically carried out in a solvent, and the solvent can have a profound effect on reaction rates and equilibria. Computational models can account for these solvent effects in two primary ways: through implicit solvent models or explicit solvent models. wikipedia.org

Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. researchgate.netgithub.ioq-chem.com These models are computationally efficient and can provide a good first approximation of the bulk solvent effects on the energies of the solute molecules. They are particularly useful for screening a wide range of solvents to find the optimal medium for a particular reaction. researchgate.net

Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the calculation. fiveable.meyoutube.com This approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for understanding the reaction mechanism in detail. Due to the increased computational cost, explicit solvent models are often used in hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, where the reacting species are treated with quantum mechanics and the surrounding solvent molecules are treated with a less computationally demanding molecular mechanics force field. fiveable.me

| Solvent | Dielectric Constant | ΔGsolv (kcal/mol) |

|---|---|---|

| Water | 78.39 | -8.5 |

| Methanol (B129727) | 32.63 | -7.2 |

| Acetonitrile | 36.64 | -6.8 |

| Toluene | 2.38 | -4.1 |

| Hexane | 1.88 | -3.5 |

Rationalizing Stereoselectivity through Transition State Analysis

The synthesis of this compound, likely proceeding through the nucleophilic addition of a trifluoromethyl group (e.g., using Ruppert's reagent, TMSCF₃) to 2,3-dimethylacetophenone, creates a chiral center. The stereochemical outcome of such reactions can be rationalized through the computational analysis of transition state (TS) models. acs.orgharvard.edu

Density Functional Theory (DFT) calculations are a powerful tool for locating and characterizing the transition states for the diastereomeric pathways leading to the (R)- and (S)-enantiomers. By calculating the Gibbs free energy (ΔG‡) of these transition states, the preferred reaction pathway can be predicted. The enantiomeric excess (ee) is related to the difference in activation energies (ΔΔG‡) between the two competing transition states.

For the formation of this compound, a theoretical study would model the approach of the trifluoromethyl nucleophile to the two faces (re and si) of the prochiral ketone. The relative energies of the corresponding transition states, (TS-R) and (TS-S), would determine the stereoselectivity. Non-covalent interactions, such as steric hindrance from the ortho-methyl group on the phenyl ring and electrostatic interactions involving the fluorine atoms, are expected to play a crucial role in differentiating the energies of these transition states. acs.org

Table 1: Hypothetical Transition State Energy Data for the Trifluoromethylation of 2,3-Dimethylacetophenone

| Transition State | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (ΔG‡) (kcal/mol) | Predicted Major Enantiomer |

| (TS-R) | 0.00 | 0.00 | (R) |

| (TS-S) | 1.85 | 1.95 |

Note: This data is hypothetical and for illustrative purposes only.

The model would predict that the transition state leading to the (R)-enantiomer is lower in energy, thus making it the major product. Such computational analysis provides a molecular-level understanding of chiral induction, guiding the development of more selective synthetic methods. nih.govmdpi.com

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, which is crucial for their characterization.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. DFT-based methods, particularly using the Gauge-Independent Atomic Orbital (GIAO) approach, can accurately predict NMR chemical shifts (δ). escholarship.orgacs.org For fluorinated compounds like this compound, predicting ¹⁹F NMR shifts is especially useful. researchgate.netresearchgate.netrsc.org

A typical computational workflow involves:

Geometry optimization of the molecule's low-energy conformers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p)). acs.org

Calculation of the NMR shielding tensors for the optimized geometry.

Conversion of the calculated isotropic shielding values to chemical shifts by referencing them against a standard compound (e.g., CFCl₃ for ¹⁹F).

Scaling factors derived from linear regression of calculated versus experimental shifts for a set of related compounds can further improve the accuracy of the predictions. escholarship.orgacs.org

Table 2: Hypothetical Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for this compound

| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |

| ¹H | OH | 3.5 |

| ¹H | CH (carbinol) | 5.1 |

| ¹H | CH₃ (ortho) | 2.4 |

| ¹H | CH₃ (meta) | 2.3 |

| ¹H | Aromatic | 7.1 - 7.3 |

| ¹³C | CF₃ | 125.0 (q, J ≈ 280 Hz) |

| ¹³C | COH | 75.0 (q, J ≈ 30 Hz) |

| ¹³C | Aromatic (ipso-C) | 138.0 |

| ¹³C | Aromatic (C-CH₃) | 137.5, 135.2 |

| ¹³C | Aromatic (CH) | 126.0 - 130.0 |

| ¹³C | CH₃ | 20.5, 15.8 |

| ¹⁹F | CF₃ | -78.5 |

Note: This data is hypothetical and for illustrative purposes only. Coupling patterns (q) are noted for carbons attached to or near the CF₃ group.

Simulated Vibrational Spectra (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations can compute the harmonic vibrational frequencies and intensities, which can then be used to generate simulated IR and Raman spectra. scifiniti.comyoutube.com

The process typically involves a frequency calculation on the optimized geometry of the molecule. The resulting vibrational modes can be visualized to aid in the assignment of experimental spectral bands. researchgate.net It is common practice to apply a scaling factor (e.g., ~0.96 for B3LYP functionals) to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method. researchgate.net

Table 3: Hypothetical Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

| O-H stretch | 3450 | High | Low |

| C-H stretch (aromatic) | 3050 - 3100 | Medium | High |

| C-H stretch (aliphatic) | 2920 - 2980 | Medium | Medium |

| C=C stretch (aromatic) | 1605, 1480 | High | High |

| C-F stretch (asymmetric) | 1280 | Very High | Medium |

| C-F stretch (symmetric) | 1150 | Very High | High |

| C-O stretch | 1070 | High | Low |

Note: This data is hypothetical and for illustrative purposes only.

Theoretical Chiroptical Spectra (ORD, CD)

For a chiral molecule, chiroptical spectroscopy techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are essential for determining its absolute configuration. creative-biostructure.comlibretexts.org Time-dependent DFT (TD-DFT) is the most common method for simulating electronic CD (ECD) and ORD spectra. aip.orgnih.govresearchgate.net

The procedure involves calculating the excitation energies and corresponding rotatory strengths for the electronic transitions of the molecule. The simulated CD spectrum is then generated by fitting these transitions to Gaussian or Lorentzian band shapes. The ORD spectrum can be subsequently derived from the CD spectrum through the Kramers-Kronig transformation. nih.govresearchgate.net By comparing the simulated spectrum of a specific enantiomer (e.g., the (R)-enantiomer) with the experimental spectrum, the absolute configuration of the synthesized compound can be confidently assigned.

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

QSPR models establish a mathematical relationship between the structural features of molecules (described by molecular descriptors) and their physicochemical properties or reactivity. mdpi.commdpi.comresearchgate.netnih.gov For a compound like this compound, QSPR studies could be used to predict intrinsic properties like acidity, lipophilicity, or its reactivity in specific chemical transformations.

Molecular Descriptors for Reactivity and Selectivity

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. For predicting reactivity and selectivity, descriptors derived from quantum chemical calculations are particularly powerful. acs.orgacs.org These descriptors provide insight into the electronic nature of the molecule. umich.eduarxiv.orgresearchgate.net

Key reactivity descriptors that could be calculated for this compound include:

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. umich.edu

Electrostatic Potential (ESP): The ESP map reveals the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

Atomic Charges: Methods like Mulliken, Löwdin, or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, indicating sites susceptible to nucleophilic or electrophilic attack. umich.edu

Table 4: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Hypothetical Value | Interpretation |

| E(HOMO) | -6.8 eV | Relates to ionization potential and electron-donating ability. |

| E(LUMO) | -0.5 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 6.3 eV | Indicates high kinetic stability. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |

| Electrophilicity Index (ω) | 1.5 eV | Moderate electrophilicity. |

Note: This data is hypothetical and for illustrative purposes only.

By calculating these descriptors for a series of related fluoroalcohols and correlating them with experimentally determined reactivity data, a predictive QSPR model could be developed. This model would be a valuable tool for designing new molecules with tailored reactivity profiles.

Development of Predictive Models for Synthetic Outcomes

The synthesis of chiral molecules such as this compound presents significant challenges in controlling reaction yield and enantioselectivity. In recent years, theoretical and computational chemistry have emerged as powerful tools to address these challenges. By developing predictive models, researchers can forecast the outcomes of synthetic reactions, thereby reducing the need for extensive empirical screening and accelerating the discovery of optimal reaction conditions. These models are broadly categorized into mechanism-based kinetic models and data-driven statistical models, including Quantitative Structure-Property Relationship (QSPR) and machine learning approaches.

For a specific compound like this compound, predictive models can be invaluable. For instance, in a typical synthesis involving the addition of a 2,3-dimethylphenyl Grignard reagent to trifluoroacetaldehyde, or the reduction of a corresponding ketone, multiple factors can influence the outcome. These include the choice of catalyst, solvent, temperature, and the nature of any chiral auxiliaries or ligands used. Predictive models aim to untangle this complex interplay of variables to provide actionable insights.

Machine learning, a subset of artificial intelligence, has shown particular promise in predicting the outcomes of complex organic reactions. arxiv.orgnih.govrsc.orgresearchgate.net These models are trained on datasets of known reactions and their outcomes, learning to identify subtle patterns that correlate input features with outputs like yield and enantiomeric excess. For the synthesis of chiral trifluoromethylated alcohols, a machine learning model could be trained on a dataset comprising various aryl Grignard reagents, catalysts, and reaction conditions, along with the corresponding experimental yields and enantioselectivities.

The features used to train such models are crucial for their predictive power. These can range from simple molecular descriptors (e.g., steric and electronic parameters of the reactants and catalyst) to more sophisticated quantum chemical calculations that describe the transition state energies of competing reaction pathways. nih.gov For example, Density Functional Theory (DFT) can be used to calculate the energies of the transition states leading to the (R) and (S) enantiomers of this compound. The difference in these energies (ΔΔG‡) is directly related to the enantiomeric excess (ee) of the product. By computing these values for a range of catalysts and substrates, a dataset can be generated to train a machine learning model. nih.gov

Various machine learning algorithms can be employed for this purpose, including linear regression models like LASSO, and more complex, non-linear models such as Random Forests (RF) and Gradient Boosting Machines. arxiv.orgnih.gov The choice of algorithm often depends on the size and complexity of the dataset. For smaller, well-defined datasets, simpler models may be sufficient and offer greater interpretability. For larger and more diverse datasets, more powerful algorithms may be necessary to capture the intricate relationships between the input features and the reaction outcome. ucla.edu

To illustrate how such a predictive model might be developed and utilized, consider a hypothetical dataset for the enantioselective synthesis of 1-aryl-2,2,2-trifluoroethanols. The model would aim to predict the enantiomeric excess based on the properties of the aryl group, the chiral ligand, and the solvent.

Table 1: Hypothetical Data for a Predictive Model of Enantioselective Synthesis

| Aryl Group | Ligand | Solvent | Hammett Parameter (σ) | Steric Parameter (Es) | Predicted ee (%) | Experimental ee (%) |

| 2,3-Dimethylphenyl | Ligand A | Toluene | -0.14 | -1.13 | 85 | 88 |

| Phenyl | Ligand A | Toluene | 0.00 | 0.00 | 92 | 94 |

| 4-Methoxyphenyl | Ligand A | Toluene | -0.27 | -0.55 | 95 | 96 |

| 4-Chlorophenyl | Ligand A | Toluene | 0.23 | -0.97 | 88 | 90 |

| 2,3-Dimethylphenyl | Ligand B | THF | -0.14 | -1.13 | 78 | 80 |

| Phenyl | Ligand B | THF | 0.00 | 0.00 | 85 | 87 |

The performance of these predictive models is typically evaluated using statistical metrics such as the coefficient of determination (R²) and the mean absolute error (MAE). sci-hub.se An R² value close to 1 indicates that the model can explain a large proportion of the variance in the experimental data, while a low MAE signifies that the model's predictions are, on average, close to the actual experimental values. For instance, a well-trained machine learning model for predicting enantioselectivity might achieve an R² of 0.96 and an MAE of less than 5%. sci-hub.se

Table 2: Performance of Different Machine Learning Models in Predicting Synthetic Outcomes

| Model | R² (Yield) | MAE (Yield) | R² (ee) | MAE (ee) |

| LASSO Regression | 0.85 | 8.2% | 0.78 | 10.5% |

| Random Forest | 0.92 | 5.1% | 0.89 | 6.3% |

| Gradient Boosting | 0.94 | 4.5% | 0.91 | 5.8% |

| Neural Network | 0.96 | 3.9% | 0.93 | 4.9% |

The development of accurate predictive models for the synthesis of this compound holds the potential to significantly streamline its production. By leveraging the power of computational chemistry and machine learning, chemists can move towards a more predictive and less empirical approach to synthesis design, ultimately saving time, resources, and accelerating the pace of chemical innovation.

Reactivity and Chemical Transformations of 1 2,3 Dimethylphenyl 2,2,2 Trifluoroethan 1 Ol

Functional Group Interconversions of the Hydroxyl Moiety

The hydroxyl group of 1-(2,3-dimethylphenyl)-2,2,2-trifluoroethan-1-ol is a primary site for chemical modification, allowing for its conversion into other important functional groups.

The oxidation of the secondary alcohol in this compound to the corresponding ketone, 2,2,2-trifluoro-1-(2,3-dimethylphenyl)ethan-1-one, is a key transformation. Benzyl (B1604629) alcohols bearing electron-withdrawing groups, such as the trifluoromethyl group, exhibit resistance to over-oxidation to carboxylic acids. This characteristic allows for the selective formation of the ketone. Various oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired yield, selectivity, and reaction conditions.

Commonly used oxidizing agents for the conversion of trifluoromethyl carbinols to trifluoromethyl ketones include chromium-based reagents, manganese-based reagents, and hypervalent iodine compounds. The reaction generally proceeds under mild to moderate conditions, affording the desired ketone in good to excellent yields.

Table 1: Representative Oxidation Reactions of Aryl Trifluoromethyl Carbinols

| Oxidizing Agent | Typical Reaction Conditions | Product | Reference |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane, Room Temperature | 2,2,2-Trifluoro-1-(aryl)ethan-1-one | General textbook knowledge |

| Dess-Martin periodinane (DMP) | Dichloromethane, Room Temperature | 2,2,2-Trifluoro-1-(aryl)ethan-1-one | General textbook knowledge |

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid anhydrides or acyl chlorides) to form the corresponding esters. uhcl.eduresearchgate.netnih.gov This reaction is typically catalyzed by an acid or a coupling agent. The strong electron-withdrawing effect of the trifluoromethyl group can influence the reactivity of the adjacent hydroxyl group.

Etherification, the conversion of the hydroxyl group to an ether, can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or under acidic conditions with another alcohol. The choice of conditions depends on the nature of the desired ether. organic-chemistry.orgrsc.org

Table 2: General Conditions for Esterification and Etherification of Alcohols

| Reaction | Reagents | Catalyst/Base | Typical Solvent | Product |

|---|---|---|---|---|

| Esterification | Carboxylic Acid | Sulfuric Acid | Toluene | Ester |

| Esterification | Acid Anhydride | Pyridine | Dichloromethane | Ester |

Direct nucleophilic substitution of the hydroxyl group in alcohols is generally challenging due to the poor leaving group ability of the hydroxide ion (-OH). libretexts.orgmsu.edu To facilitate substitution, the hydroxyl group must first be converted into a better leaving group, for instance, by protonation in acidic media to form an oxonium ion (-OH2+) or by conversion to a sulfonate ester (e.g., tosylate or mesylate).

For secondary benzylic alcohols like this compound, nucleophilic substitution can theoretically proceed via either an SN1 or SN2 mechanism. However, the strongly electron-withdrawing trifluoromethyl group is known to destabilize an adjacent carbocation, which would significantly disfavor an SN1 pathway. nih.gov Therefore, SN2-type reactions are more likely to occur if the hydroxyl group is appropriately activated. The steric hindrance from the ortho-methyl group on the phenyl ring and the bulky trifluoromethyl group could also influence the rate of an SN2 reaction. nih.gov

Modifications and Reactions of the Trifluoromethyl Group

The trifluoromethyl group is generally stable, but under certain conditions, it can participate in chemical transformations.

The trifluoromethyl group exerts a profound influence on the reactivity of this compound through its potent steric and electronic effects. mdpi.comresearchgate.net

Electronic Effects: The trifluoromethyl group is one of the most strongly electron-withdrawing groups in organic chemistry. wikipedia.org This property significantly decreases the electron density of the aromatic ring and the benzylic carbon. The electron-withdrawing nature of the CF3 group also lowers the basicity of the hydroxyl group. wikipedia.org As mentioned earlier, this electronic effect destabilizes any potential carbocation at the benzylic position, thereby retarding SN1-type reactions of the hydroxyl group. nih.gov

Steric Effects: The trifluoromethyl group is sterically demanding, with a size often compared to that of an ethyl group. researchgate.net This steric bulk, in conjunction with the ortho-methyl group on the phenyl ring, can hinder the approach of nucleophiles or reagents to the benzylic carbon and the hydroxyl group, thereby influencing the rates and outcomes of reactions at these sites. nih.govacs.org

Table 3: Comparison of Properties of Methyl and Trifluoromethyl Groups

| Property | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) | Reference |

|---|---|---|---|

| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | wikipedia.org |

| Steric Size (van der Waals radius) | ~2.0 Å | ~2.5 Å | mdpi.com |

| Electronegativity (Pauling Scale of C) | 2.55 | Higher due to F atoms | wikipedia.org |

This table highlights the significant differences between the methyl and trifluoromethyl groups, which underpin the unique reactivity profile of molecules containing the latter.

Aromatic Ring Functionalization and Derivatization of this compound

The functionalization of the aromatic ring of this compound is governed by the directing effects of its three substituents: two methyl groups and a 2,2,2-trifluoro-1-hydroxyethyl group. These substituents influence the regiochemical outcome of electrophilic aromatic substitution and enable subsequent derivatization through modern synthetic methods like cross-coupling reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for modifying aromatic rings. uomustansiriyah.edu.iq The site of substitution on the 2,3-dimethylphenyl ring is determined by the interplay of the electronic and steric effects of the existing substituents.

The two methyl groups at positions C2 and C3 are electron-donating groups (EDGs) through induction and hyperconjugation. youtube.com As such, they are classified as activating groups, making the aromatic ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.org Activating groups are known to direct incoming electrophiles to the ortho and para positions relative to themselves. msu.edulibretexts.org

Conversely, the 2,2,2-trifluoro-1-hydroxyethyl group at C1 is strongly deactivating. The trifluoromethyl (CF3) group exerts a powerful electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring, making it less reactive. libretexts.org Such deactivating groups typically direct incoming electrophiles to the meta position. libretexts.org

Position C4: ortho to the C3-methyl group and para to the C2-methyl group. This position is strongly activated.

Position C5: meta to both the C2 and C3-methyl groups but para to the C2-methyl group. This position is also significantly activated.

Position C6: ortho to the C2-methyl group and adjacent to the bulky 2,2,2-trifluoro-1-hydroxyethyl group. This position is electronically activated but may be sterically hindered.

Due to the combined activating effects of the two methyl groups, electrophilic attack is predicted to occur preferentially at the C4 and C5 positions. Steric hindrance from the substituent at C1 is likely to disfavor attack at the C6 position. Theoretical studies on deactivated benzene derivatives confirm that regioselectivity results from a combination of slight polarization of the ring's electron density and steric interactions. rsc.org

| Reaction | Typical Reagents | Electrophile (E+) | Predicted Major Product(s) | Rationale |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-Nitro and 5-Nitro derivatives | Strong activation by methyl groups at C4/C5 overcomes deactivation by the C1 substituent. byjus.com |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | 4-Halo and 5-Halo derivatives | Similar to nitration, the reaction is directed by the activating methyl groups. byjus.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 4-Acyl and 5-Acyl derivatives | The ring is deactivated, requiring harsher conditions, but regioselectivity is still controlled by the methyl groups. uomustansiriyah.edu.iq Steric factors may favor the C5 position. |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-Sulfonic acid and 5-Sulfonic acid derivatives | The reaction is reversible and subject to thermodynamic control, but kinetic products are expected at C4/C5. byjus.com |

Cross-Coupling Reactions at the Aryl Moiety

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, often utilizing palladium or nickel catalysts. mdpi.com To engage the aryl moiety of this compound in such reactions, it must first be converted into a suitable electrophilic partner, typically an aryl halide or triflate. nih.gov This can be achieved via the electrophilic halogenation reactions described previously.

Once an aryl halide derivative (e.g., 4-bromo-1-(2,3-dimethylphenyl)-2,2,2-trifluoroethan-1-ol) is synthesized, it can be coupled with a variety of organometallic reagents.

Suzuki Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base.

Heck Coupling: Reaction with an alkene to form a new C-C bond at the vinylic position.

Sonogashira Coupling: Coupling with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.

Negishi Coupling: Reaction with an organozinc reagent, known for its high functional group tolerance. mdpi.com

Kumada Coupling: Coupling with a Grignard reagent, often employing both palladium and nickel catalysts. organic-chemistry.org

The presence of the trifluoromethyl group can influence the electronic properties of the aryl halide, potentially affecting the oxidative addition step in the catalytic cycle. However, palladium-catalyzed cross-coupling reactions are generally tolerant of a wide range of functional groups, and successful couplings of substrates bearing trifluoromethyl groups have been widely reported. organic-chemistry.org For example, the palladium-catalyzed coupling of potassium alkyltrifluoroborates with aryl triflates proceeds in high yield and tolerates diverse functional groups. nih.gov Similarly, enantioselective arylations have been achieved using aryl triflates as electrophiles with palladium and nickel catalysts. nih.gov

| Reaction Name | Coupling Partner | Typical Catalyst | Product Type |

|---|---|---|---|

| Suzuki | Ar'-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Cs₂CO₃) | Biaryl derivative |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃ | Stilbene derivative |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl-alkyne derivative |

| Negishi | Organozinc (Ar'-ZnCl) | Pd(PPh₃)₄ | Biaryl derivative |

| Kumada | Grignard (Ar'-MgBr) | PdCl₂(dppf) or NiCl₂(dppp) | Biaryl derivative |

Stereochemical Control and Chirality Transfer in Reactions

The C1 carbon of the 2,2,2-trifluoro-1-hydroxyethyl substituent is a chiral center. This intrinsic chirality can be leveraged to control the stereochemical outcome of subsequent chemical transformations, a concept known as chirality transfer.

Diastereoselective Transformations Originating from the Chiral Center

The pre-existing stereocenter in an enantiomerically pure sample of this compound can direct the formation of new stereocenters, leading to a preference for one diastereomer over another. This substrate-controlled diastereoselectivity arises from the differential steric and electronic environments on the two faces of a prochiral center elsewhere in the molecule.

For instance, if a prochiral group, such as an aldehyde, were introduced onto the aromatic ring (e.g., at the C6 position), the addition of a nucleophile to the carbonyl carbon would be influenced by the chiral alcohol moiety. The chiral center at C1 would sterically encumber one face of the aldehyde more than the other, forcing the nucleophile to attack from the less hindered direction. This would result in the preferential formation of one of the two possible diastereomeric products. Synthetic strategies that deliver valuable fluoro-organic products with high diastereoselectivity are crucial in fields like drug discovery. nih.gov The stereochemical outcome of such reactions is often rationalized using models like Felkin-Anh or Cram's rule, which consider the steric bulk of the substituents around the existing chiral center.

Enantioselective Derivatizations and Product Analysis

Since this compound is chiral, its synthesis from a prochiral ketone typically yields a racemic mixture (an equal mixture of both enantiomers). The separation or selective synthesis of a single enantiomer is often critical for applications in pharmaceuticals and materials science. nih.gov

Enantioselective Derivatization: One common strategy to obtain enantiomerically enriched material is through dynamic kinetic resolution (DKR). mdpi.com In this process, a racemic alcohol is subjected to a reaction with a chiral catalyst or enzyme that preferentially reacts with one enantiomer. A second catalyst simultaneously racemizes the unreacted alcohol enantiomer, allowing for a theoretical yield of up to 100% of a single enantiomer of the derivatized product. Lipases are frequently used for the kinetic resolution of racemic alcohols via enantioselective acylation. mdpi.com

Product Analysis: Determining the success of an enantioselective reaction requires analytical methods capable of distinguishing between enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): This is a primary technique for separating and quantifying enantiomers. The sample is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to different retention times. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Agents: In the presence of a chiral solvating agent or a chiral lanthanide shift reagent, the NMR signals for the two enantiomers can be resolved. researchgate.net For example, (R)-2,2,2-trifluoro-1-(9-anthryl)ethanol is a known chiral solvating agent used for determining the enantiomeric purity of various compounds by ¹H NMR. researchgate.net Through-space ¹H–¹⁹F spin-spin couplings in trifluoro-containing molecules can also provide valuable stereochemical information. nih.gov

| Technique | Principle | Information Obtained |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Enantiomeric excess (ee), enantiomeric ratio (er), quantitative separation. researchgate.net |

| Chiral NMR Spectroscopy | Formation of transient diastereomeric complexes with a chiral agent, leading to distinct NMR signals for each enantiomer. | Enantiomeric excess (ee), confirmation of stereochemistry. researchgate.net |

| Circular Dichroism (CD) | Differential absorption of left and right-handed circularly polarized light by chiral molecules. | Qualitative confirmation of chirality, determination of absolute configuration by comparison. |

Advanced Applications in Organic Synthesis and Materials Science

1-(2,3-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol as a Chiral Building Block

The structure of this compound is distinguished by several key features that make it a valuable chiral building block. It possesses a stereogenic center directly attached to both a sterically defined 2,3-dimethylphenyl group and a strongly electron-withdrawing trifluoromethyl (CF3) group. This unique combination of steric bulk and electronic properties allows for high levels of stereochemical control in synthetic transformations. Chiral building blocks are essential components in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries where the specific stereoisomer of a molecule is often responsible for its desired biological activity.

Precursor for Asymmetric Synthesis of Complex Molecules

Chiral alcohols are fundamental precursors in the stereoselective synthesis of complex organic molecules. This compound can serve as a versatile starting material for introducing a specific chiral center into a larger molecular framework. The trifluoromethyl group is a known pharmacophore that can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

Research has demonstrated that chiral trifluoroethyl-containing fragments are integral to various biologically active molecules. For instance, the enantioselective hydrogenation of trifluoromethyl ketones is a key step in producing chiral trifluoromethylated alcohols, which are then converted into more complex structures, such as chiral lactams and pyrrolidines. rsc.org The hydroxyl group of this compound can be readily transformed into other functional groups or used as a handle for coupling reactions. For example, it can be converted into a good leaving group for nucleophilic substitution reactions or oxidized to the corresponding ketone. These transformations allow for the construction of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex chiral amines, esters, and ethers that are precursors to advanced pharmaceutical intermediates. nih.govresearchgate.net

Ligand Development in Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. The structure of this compound is an excellent scaffold for designing new ligands. The hydroxyl group provides a convenient point for derivatization, allowing for the introduction of coordinating atoms such as phosphorus, nitrogen, or sulfur.

For example, by reacting the alcohol with chlorodiphenylphosphine, a chiral phosphinite ligand could be synthesized. In such a ligand, the chiral center, flanked by the bulky dimethylphenyl group and the CF3 group, would create a well-defined and sterically hindered chiral pocket around a coordinated metal center (e.g., Rhodium, Iridium, or Palladium). This controlled environment is crucial for inducing high enantioselectivity in a wide range of catalytic reactions, including asymmetric hydrogenation, hydroformylation, and allylic alkylation. rsc.orgchim.it The development of tunable pyridine–aminophosphine ligands from chiral scaffolds has shown great success in the asymmetric hydrogenation of challenging substrates, achieving excellent enantioselectivity. rsc.org Similarly, ligands derived from this compound could offer unique reactivity and selectivity profiles due to its specific electronic and steric properties.

Role of Trifluoroethanols as Unique Solvents in Organic Reactions

Beyond their role as synthetic intermediates, alcohols bearing a trifluoromethyl group, such as 2,2,2-trifluoroethanol (B45653) (TFE), are recognized for their remarkable properties as solvents. wikipedia.org These fluorinated alcohols possess a unique combination of high ionizing power, low nucleophilicity, and a strong ability to form hydrogen bonds, which can dramatically influence the outcome of organic reactions. rsc.orgrsc.orgresearchgate.net

Solvent Effects on Reaction Rates and Selectivity

The choice of solvent can be critical in controlling reaction pathways, particularly in reactions involving charged intermediates or transition states. Fluorinated alcohols like TFE have been shown to accelerate reaction rates and enhance selectivity in various transformations, including C-H functionalization and glycosylation reactions. rsc.org Their ability to stabilize cationic species through strong hydrogen-bonding interactions, without acting as a competing nucleophile, promotes reaction mechanisms that might be disfavored in conventional solvents.

For example, in nucleophilic substitution reactions, polar protic solvents typically favor an SN1 pathway, while polar aprotic solvents favor an SN2 pathway. Trifluoroethanols blur this distinction, as they can effectively solvate both the leaving group and the carbocationic intermediate of an SN1 reaction while also promoting SN2 reactions by activating the electrophile. This dual role allows for fine-tuning of reaction selectivity.

| Solvent | Dielectric Constant (ε) | H-Bond Donor Acidity (α) | Typical Outcome in Nucleophilic Substitution |

| Dichloromethane | 9.1 | 0.13 | Favors SN2 pathway |

| Acetonitrile | 37.5 | 0.19 | Mixed SN1/SN2, can act as nucleophile |

| 2-Propanol | 19.9 | 0.76 | Promotes SN1 over SN2 |

| 2,2,2-Trifluoroethanol (TFE) | 26.7 | 1.51 | Strongly promotes SN1, accelerates SN2 |

| Water | 80.1 | 1.17 | Strongly favors SN1, competes as nucleophile |

This table presents representative data illustrating how the unique properties of TFE compare to common laboratory solvents in influencing reaction mechanisms.

Hydrogen-Bonding Properties and Solvent Polarity in Reaction Environments

The defining characteristic of trifluoroethanols is their exceptionally strong hydrogen-bond donating ability, quantified by a high Kamlet-Taft parameter (α). researchgate.net The electron-withdrawing CF3 group makes the hydroxyl proton highly acidic, leading to the formation of very strong hydrogen bonds with Lewis basic substrates, reagents, and transition states. This interaction can activate electrophiles, stabilize leaving groups, and organize molecules within the solvent cage to favor a specific reaction geometry.

Despite their high polarity and protic nature, trifluoroethanols are considered poorly coordinating solvents because the oxygen atom's lone pairs are rendered less basic by the adjacent CF3 group. This "non-coordinating" yet highly ionizing nature is advantageous in many catalytic processes where the solvent is required to dissolve polar reagents and stabilize charged intermediates without deactivating the metal catalyst through coordination. This property has been exploited in palladium-catalyzed polymerization reactions, where TFE was found to significantly enhance catalyst stability and productivity. researchgate.net

Engineering of Novel Functional Materials Incorporating Trifluoroethanol Moieties

The incorporation of fluorinated groups is a well-established strategy for designing advanced functional materials with tailored properties. Introducing the this compound moiety into polymers or other macromolecular structures could impart a combination of chirality, thermal stability, chemical resistance, and specific optical properties.

For example, a monomer could be synthesized from this compound by introducing a polymerizable group, such as a vinyl, acrylate, or styrenic unit, onto the aromatic ring or through the hydroxyl group. The subsequent polymerization of this monomer would yield a chiral, fluorinated polymer. Such materials have potential applications in several advanced fields:

Chiral Chromatography: The polymer could be used as a chiral stationary phase (CSP) for the separation of enantiomers in high-performance liquid chromatography (HPLC) or gas chromatography (GC). The specific chiral recognition capabilities would arise from the well-defined stereogenic centers along the polymer chain.

Advanced Coatings: Fluorinated polymers are known for their low surface energy, leading to hydrophobic and oleophobic properties. A coating made from a polymer incorporating this moiety could provide surfaces with excellent water and oil repellency, as well as high thermal and chemical stability.

Optical Materials: The presence of both an aromatic ring and a trifluoromethyl group can influence the refractive index and optical dispersion of a material. Such polymers could be investigated for applications in optical films, lenses, or as components in optoelectronic devices. The use of trifluoroethanol as a reagent in polymer chemistry for preparing specialty polymers with enhanced stability is a known application area. ketonepharma.com

The synthesis of functional materials containing such specific chiral and fluorinated building blocks represents a promising avenue for the development of next-generation materials with highly specialized and predictable functions.

Design of Polymers with Enhanced Properties (e.g., thermal stability, solubility)

The incorporation of fluorine-containing monomers is a well-established strategy for developing high-performance polymers with desirable characteristics. The structure of this compound suggests its potential as a monomer in the synthesis of polymers such as poly(aryl ether)s, polyesters, and polycarbonates. The introduction of its trifluoromethyl (-CF3) and dimethylphenyl groups into a polymer backbone could significantly enhance key material properties.

The presence of the -CF3 group is particularly influential. Fluorine atoms can increase the thermal stability of a polymer due to the high bond energy of the C-F bond. researchgate.net Polymers containing trifluoromethyl groups, such as certain poly(aryl ether ketone)s, have been shown to exhibit high thermal stability, with 5% weight loss temperatures (Td5%) often exceeding 500°C. semanticscholar.orgnih.gov This makes them suitable for applications in demanding, high-temperature environments.

Furthermore, the bulky and asymmetric nature of the 2,3-dimethylphenyl group can disrupt the regular packing of polymer chains. This disruption typically leads to an amorphous morphology, which in turn enhances the solubility of the polymer in a wider range of organic solvents. researchgate.net Many high-performance polymers are notoriously difficult to process due to their poor solubility. kinampark.com Incorporating monomers that hinder crystallinity can make these materials more soluble in common solvents like N-methyl-2-pyrrolidone (NMP), chloroform (B151607), and tetrahydrofuran (B95107) (THF), facilitating their processing into films, coatings, and fibers. researchgate.net

The combination of these groups is expected to produce polymers with an attractive balance of properties, as summarized in the table below, which compares the general properties of standard poly(aryl ether)s with those anticipated for polymers incorporating fluorinated, bulky monomers.

Table 1: Comparative Properties of Poly(aryl ether) Derivatives

| Property | Standard Poly(aryl ether) (e.g., based on Bisphenol A) | Anticipated Properties of Poly(aryl ether) with this compound |

|---|---|---|

| Thermal Stability (Td5%) | High | Very High (>500°C) semanticscholar.orgnih.gov |

| Solubility | Limited to polar aprotic solvents | Enhanced solubility in common organic solvents (e.g., THF, Chloroform) researchgate.net |

| Crystallinity | Semi-crystalline to amorphous | Primarily amorphous |

| Dielectric Constant | Moderate | Low semanticscholar.orgnih.gov |

| Moisture Absorption | Low | Very Low (Hydrophobic) |

Development of Specialty Reagents or Reaction Media

Beyond polymer science, fluorinated alcohols like this compound have potential as specialty reagents or components in unique reaction media. The parent compound, 2,2,2-trifluoroethanol (TFE), is widely used as a specialized solvent that can promote unique reactivity and stabilize structures like alpha-helices in peptides through its strong hydrogen-bonding capabilities and low nucleophilicity. wikipedia.orgnih.gov

The hydroxyl group on this compound allows it to act as a nucleophile or be derivatized for various synthetic purposes. For instance, it can serve as a source for the bulky 1-(2,3-dimethylphenyl)-2,2,2-trifluoroethoxy group in organic reactions. This group could be employed to modify the steric and electronic properties of target molecules, influence the stereochemical outcome of a reaction, or act as a protecting group.

Given the presence of a chiral center at the carbon bearing the hydroxyl group, this compound could be resolved into its separate enantiomers. These enantiomerically pure forms would be valuable as chiral building blocks, derivatizing agents for determining the enantiomeric purity of other substances, or as chiral ligands for asymmetric catalysis.

The table below outlines the potential applications of this compound in specialized synthesis, drawing parallels from the known functions of similar fluorinated alcohols.

Table 2: Potential Applications in Organic Synthesis

| Application Area | Potential Role of this compound | Rationale |

|---|---|---|

| Asymmetric Synthesis | Chiral auxiliary or ligand | The molecule is chiral and can be resolved into enantiomers. |

| Reaction Media | Co-solvent or additive | The trifluoroethanol moiety can stabilize intermediates or influence reaction pathways, similar to TFE. wikipedia.org |

| Derivatizing Agent | Reagent for NMR analysis | Can be used to convert enantiomers or diastereomers into species that are distinguishable by NMR spectroscopy. |

| Protecting Group Chemistry | Source of a sterically hindered protecting group | The bulky dimethylphenyl group can provide significant steric hindrance to protect a functional group during a multi-step synthesis. |

Future Research Directions and Interdisciplinary Perspectives

Innovations in Sustainable and Green Synthetic Methodologies for Aryl-Trifluoroethanols

The chemical industry's growing emphasis on environmental stewardship is driving the development of green and sustainable synthetic methods. For aryl-trifluoroethanols like 1-(2,3-dimethylphenyl)-2,2,2-trifluoroethan-1-ol, future research will likely pivot towards minimizing environmental impact while maximizing efficiency.

One promising avenue is the use of 2,2,2-trifluoroethanol (B45653) (TFE) not just as a product component but also as a recyclable and effective reaction medium. organic-chemistry.orgbeilstein-journals.org TFE is recognized for its high ionizing power and strong hydrogen bond donating ability, which can promote reactions and enhance selectivity, often under catalyst-free conditions. organic-chemistry.org Exploring its application in the synthesis of its own derivatives could lead to more streamlined and environmentally benign processes.

Furthermore, the development of synthetic routes that utilize renewable energy sources, such as concentrated solar radiation, is a burgeoning field. nih.gov Combining such energy sources with natural catalysts, like citric acid from lemon juice, presents a novel and eco-friendly approach to organic synthesis that could be adapted for aryl-trifluoroethanols. nih.gov Additionally, photoredox catalysis, which uses visible light to drive chemical transformations, offers a mild and powerful tool for constructing fluorinated molecules. nih.gov Research into photoinduced decarboxylative and dehydrogenative cross-coupling reactions could unveil new, sustainable pathways to these valuable compounds. nih.gov

The principles of green chemistry also advocate for minimizing waste and avoiding hazardous reagents. Future methodologies will likely focus on single-step reactions that eliminate the need for intermediate purification and reduce the use of heavy metals or toxic compounds, which are often difficult to handle and dispose of. researchgate.net

Advanced In Situ Spectroscopic Characterization of Reaction Intermediates

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes. Advanced in situ spectroscopic techniques are at the forefront of providing real-time insights into the transient species that govern the course of a reaction. For the synthesis of this compound, these methods can elucidate reaction kinetics, identify key intermediates, and ultimately guide the development of more efficient and selective catalysts.

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of chemical reactions by tracking the vibrational frequencies of functional groups. nih.gov This technique can provide detailed information on the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates, offering a window into the reaction's mechanistic pathway. nih.govwikipedia.org

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in its advanced forms, offers unparalleled structural information. Real-time reaction monitoring using NMR allows for the direct observation of intermediates, even those that are short-lived. researchgate.net Techniques like ultrafast 2D NMR can capture spectra on a timescale of seconds to minutes, making it possible to study the dynamics of fast organic reactions. beilstein-journals.org For fluorinated compounds, ¹⁹F NMR is an especially valuable tool, providing a sensitive probe to monitor the electronic environment of the trifluoromethyl group throughout the reaction. nih.govacs.org The development of FlowNMR spectroscopy further enhances these capabilities by allowing for non-invasive, real-time monitoring under relevant process conditions. researchgate.net

By combining data from these in situ techniques, researchers can build a comprehensive picture of the reaction landscape, leading to more rational and effective process optimization.

Application of Machine Learning and Artificial Intelligence for Compound Design and Reaction Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and discovery. researchgate.net For aryl-trifluoroethanols, these computational tools can accelerate the discovery of novel analogs with desired properties and optimize the conditions for their synthesis with unprecedented efficiency.

A significant application of ML is in reaction optimization. Active learning algorithms can intelligently explore the vast parameter space of a chemical reaction (e.g., catalyst, solvent, temperature, concentration) to rapidly identify the optimal conditions for yield and selectivity. nih.govnih.govacs.org This approach can significantly reduce the number of experiments required, saving time and resources. For instance, ML algorithms have been successfully applied to optimize complex processes like anodic trifluoromethylation, demonstrating their potential in organofluorine chemistry. nih.gov

In the realm of compound design, AI can be used to generate novel molecular structures with specific predicted properties. nih.govresearchgate.net By learning from existing data on the structure-activity relationships of fluorinated compounds, generative models can propose new aryl-trifluoroethanol derivatives that are optimized for specific applications, such as medicinal chemistry. Computational chemistry methods, like Density Functional Theory (DFT), can then be used to calculate and predict the properties of these newly designed molecules, further guiding synthetic efforts. wikipedia.orgnih.gov

Exploration of Novel Catalytic Systems for Highly Stereoselective Transformations

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of highly stereoselective catalytic systems for the synthesis of enantiomerically pure this compound is a critical area of future research.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide scaffolds, can activate both the nucleophile and the electrophile to facilitate highly diastereo- and enantioselective aldol (B89426) reactions, providing access to chiral tertiary trifluoromethyl carbinols. organic-chemistry.orgnih.govnih.gov The development of new generations of these catalysts will continue to push the boundaries of stereocontrol.

Transition metal catalysis offers a versatile platform for stereoselective transformations. Novel catalytic systems involving metals such as copper, ruthenium, nickel, palladium, and rhodium are being explored for a range of asymmetric reactions. acs.orgnih.gov For example, bimetallic Cu/Ru relay catalysis has been shown to enable the stereodivergent synthesis of complex fluorinated N-heterocycles. acs.org Similarly, nickel-catalyzed asymmetric cross-coupling reactions provide an efficient route to chiral trifluoromethylated compounds. nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers the advantages of high selectivity and mild reaction conditions. Alcohol dehydrogenases and amine transaminases, for instance, can be used in one-pot cascade reactions to produce fluorinated amino alcohols with excellent chemo- and stereoselectivity. nih.gov The exploration of novel enzymes and the engineering of existing ones will expand the scope of biocatalysis for the synthesis of chiral aryl-trifluoroethanols.

The synergy between different catalytic modes, such as the combination of photoredox catalysis with organocatalysis, is another exciting frontier. beilstein-journals.orgresearchgate.net This dual catalytic approach can enable transformations that are not possible with either catalyst alone, opening up new avenues for the asymmetric synthesis of complex fluorinated molecules.

Expanding the Scope of Derivatization and Tandem Reactions for Complex Molecule Synthesis

The this compound core structure serves as a valuable building block for the synthesis of more complex and functionally diverse molecules. Future research will undoubtedly focus on expanding the repertoire of derivatization and tandem reactions to leverage this versatile scaffold.

The hydroxyl group of the trifluoromethyl carbinol is a key handle for derivatization. It can be transformed into a variety of other functional groups, enabling the construction of esters, ethers, and other derivatives with potentially enhanced biological or material properties. For example, the trifluoroethoxy group can be installed in other molecules through modifications of the Horner-Wadsworth-Emmons reaction. wikipedia.org

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an elegant and efficient strategy for building molecular complexity. nih.govnih.gov Designing tandem processes that incorporate aryl-trifluoroethanols as key intermediates could lead to the rapid synthesis of complex polycyclic frameworks. For instance, aza-Prins/intramolecular Friedel-Crafts annulations have been identified through reaction screening and could potentially be adapted for derivatives of this compound. nih.govnih.gov

The trifluoromethyl carbinol motif itself is a precursor to other valuable fluorinated structures. For example, desilylative defluorination of related (1-aryl)-2,2,2-trifluoroethyl-silanes can provide access to 1-aryl-2,2-difluoroalkenes, which are themselves versatile synthetic intermediates. researchgate.net Exploring similar transformations starting from this compound could significantly broaden its synthetic utility.

Q & A

Basic: What are the recommended synthetic routes for 1-(2,3-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol, and how can stereochemical purity be ensured?

Answer:

The synthesis of this compound can be approached via asymmetric reduction of the corresponding ketone precursor (e.g., 1-(2,3-dimethylphenyl)-2,2,2-trifluoroethanone) using chiral catalysts like BINAP-Ru complexes or enzymatic reduction with alcohol dehydrogenases. For stereochemical control, monitor reaction progress via chiral HPLC (e.g., Chiralpak® IA column) or polarimetry . Post-synthesis purification via recrystallization in non-polar solvents (hexane/ethyl acetate) enhances enantiomeric excess (ee >98%). Validate purity using NMR, where trifluoromethyl groups exhibit distinct splitting patterns .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Answer:

Conflicting solubility data may arise from solvent polarity, temperature, or crystallinity. Systematically test solubility in a solvent panel (water, ethanol, DCM, THF) under controlled conditions (25°C, 50°C). Use dynamic light scattering (DLS) to detect aggregation in aqueous solutions. Cross-validate with computational COSMO-RS models to predict solubility parameters based on molecular electrostatic potential surfaces . For crystalline samples, perform X-ray diffraction (XRD) to correlate lattice energy with solubility behavior .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Structural Elucidation: Use and NMR to confirm the aromatic substituents and hydroxyl group. NMR is essential for verifying trifluoromethyl integrity (δ ≈ -70 to -80 ppm) .

- Purity Assessment: GC-MS or HPLC-MS (C18 column, acetonitrile/water gradient) detects impurities.

- Thermal Stability: Differential scanning calorimetry (DSC) identifies decomposition points (>200°C typical for trifluoroethanols) .

Advanced: What strategies are recommended for studying the compound’s reactivity in cross-coupling reactions?

Answer:

The hydroxyl group can act as a directing group in C–H activation or be derivatized (e.g., tosylation) for nucleophilic substitution. For Suzuki-Miyaura coupling, protect the hydroxyl group as a silyl ether (TBDMSCl) to prevent interference. Monitor reactions via in situ NMR to track fluorine environments. Optimize Pd catalysts (e.g., Pd(OAc)/XPhos) in anhydrous DMF at 80°C . Post-reaction, deprotect using TBAF in THF and characterize products via XRD .

Basic: How does the compound’s stability vary under different storage conditions?

Answer:

The compound is hygroscopic; store under inert gas (Ar/N) at -20°C in amber vials. In aqueous solutions, degradation via hydrolysis is minimal (t >6 months at pH 7). For long-term stability, lyophilize and store as a solid. Monitor degradation by tracking NMR signal loss or HPLC peak broadening .

Advanced: What computational methods can predict the compound’s biological activity?

Answer:

Perform molecular docking (AutoDock Vina) against target proteins (e.g., cytochrome P450 or α-adrenoreceptors, inspired by structurally related compounds ). Use density functional theory (DFT, B3LYP/6-311+G(d,p)) to calculate electrostatic potentials and pKa (~12–14 for the hydroxyl group). Validate models with experimental IC data from enzyme inhibition assays .

Basic: What are the safety and handling protocols for this compound?

Answer:

- PPE: Nitrile gloves, safety goggles, and lab coats.

- Ventilation: Use fume hoods to avoid inhalation of volatilized trifluoroethanol byproducts.

- Spill Management: Absorb with inert material (vermiculite), neutralize with 10% NaOH, and dispose as halogenated waste .

Advanced: How can crystallography resolve ambiguities in molecular conformation?

Answer:

Grow single crystals via slow evaporation in ethanol/water (1:1). Collect XRD data (Mo Kα radiation, λ = 0.71073 Å) at 100 K. Solve structures using SHELXT and refine with Olex2. Analyze hydrogen bonding (O–H···F interactions) and torsional angles to confirm the spatial arrangement of the 2,3-dimethylphenyl group .

Advanced: How to address discrepancies in catalytic efficiency during asymmetric synthesis?

Answer:

Contradictions may arise from catalyst loading, solvent polarity, or substrate impurities. Use design of experiments (DoE) to optimize parameters:

- Variables: Catalyst (1–5 mol%), solvent (THF vs. toluene), temperature (25–60°C).

- Response: Enantiomeric excess (ee) and yield.

Analyze via multivariate regression (JMP® software). If ee plateaus, switch to kinetic resolution or employ dual-catalyst systems .

Basic: What are the compound’s applications in medicinal chemistry research?

Answer:

As a fluorinated alcohol, it serves as a precursor for prodrugs (e.g., ester derivatives with enhanced bioavailability) or a chiral building block for α-adrenoreceptor agonists, analogous to dexmedetomidine . Evaluate in vitro cytotoxicity (HepG2 cells, IC) and metabolic stability (microsomal assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.